

Application Notes and Protocols for Oxyphenisatin Acetate Analytical Standards

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Compound of Interest

Compound Name: Oxyphenisatin Acetate

Cat. No.: B1678119

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the analytical standards of **Oxyphenisatin Acetate**, a compound recognized for its historical use as a laxative and its contemporary research interest due to its antiproliferative properties.[1][2] This document outlines the physicochemical properties, analytical methodologies for quality control, and insights into its biological mechanism of action.

Physicochemical Properties and Analytical Standards

Oxyphenisatin Acetate is the diacetylated prodrug of oxyphenisatin.[1] Commercially available analytical standards typically have a purity of 98% or higher.[2]

Table 1: Physicochemical Properties of **Oxyphenisatin Acetate**

Property	Value
CAS Number	115-33-3
Molecular Formula	C ₂₄ H ₁₉ NO ₅
Molecular Weight	401.41 g/mol
IUPAC Name	[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Appearance	White to off-white solid
Solubility	Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol
Storage	Sealed in a dry environment at 2-8°C

Data sourced from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and quality assessment of **Oxyphenisatin Acetate** in research and development.

Reverse-phase HPLC is a common method for determining the purity of **Oxyphenisatin Acetate** and for assaying its concentration in various formulations.

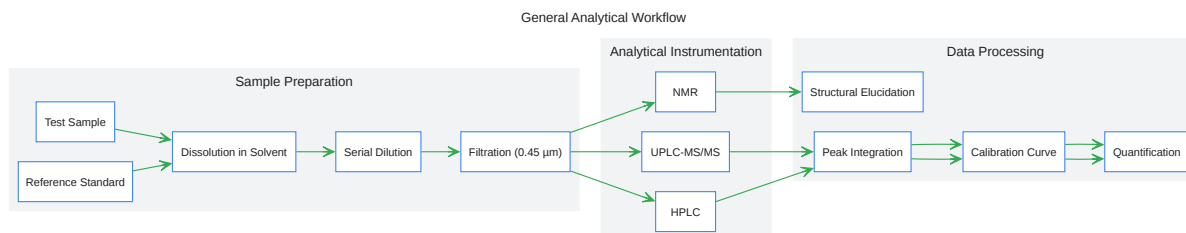
Table 2: HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18, 5 µm, 4.6 x 150 mm
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS-compatibility)
Gradient	Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	25°C

Experimental Protocol: HPLC Analysis

- **Standard Preparation:** Accurately weigh and dissolve **Oxyphenisatin Acetate** reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to obtain working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- **Sample Preparation:** Dissolve the sample containing **Oxyphenisatin Acetate** in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Analysis:** Equilibrate the HPLC system with the mobile phase. Inject the standards and samples and record the chromatograms.
- **Quantification:** Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Oxyphenisatin Acetate** in the sample by interpolating its peak area on the calibration curve.

Analytical Workflow for **Oxyphenisatin Acetate**



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Caption: A generalized workflow for the analysis of **Oxyphenisatin Acetate**.

For the sensitive detection and quantification of **Oxyphenisatin Acetate** in complex matrices, such as biological fluids, a UPLC-MS/MS method is recommended. This method is adapted from a procedure for the related compound, oxyphenisatine.[3]

Table 3: UPLC-MS/MS Method Parameters

Parameter	Recommended Conditions
Column	C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	Optimized for separation
Flow Rate	0.3 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)

Experimental Protocol: UPLC-MS/MS Analysis

- **Sample Preparation (Plasma):** To 100 μL of plasma, add an internal standard and 300 μL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- **UPLC-MS/MS Analysis:** Inject the prepared sample into the UPLC-MS/MS system.
- **Quantification:** Monitor the specific precursor-to-product ion transitions for **Oxyphenisatin Acetate** and the internal standard. Quantify using a calibration curve prepared in the same biological matrix.

^1H and ^{13}C NMR are powerful techniques for the structural confirmation and elucidation of **Oxyphenisatin Acetate**.

Table 4: NMR Parameters

Parameter	Recommended Conditions
Spectrometer	400 MHz or higher
Solvent	DMSO- d_6 or CDCl_3
Reference	Tetramethylsilane (TMS) at 0.00 ppm
Experiments	^1H , ^{13}C , COSY, HSQC, HMBC

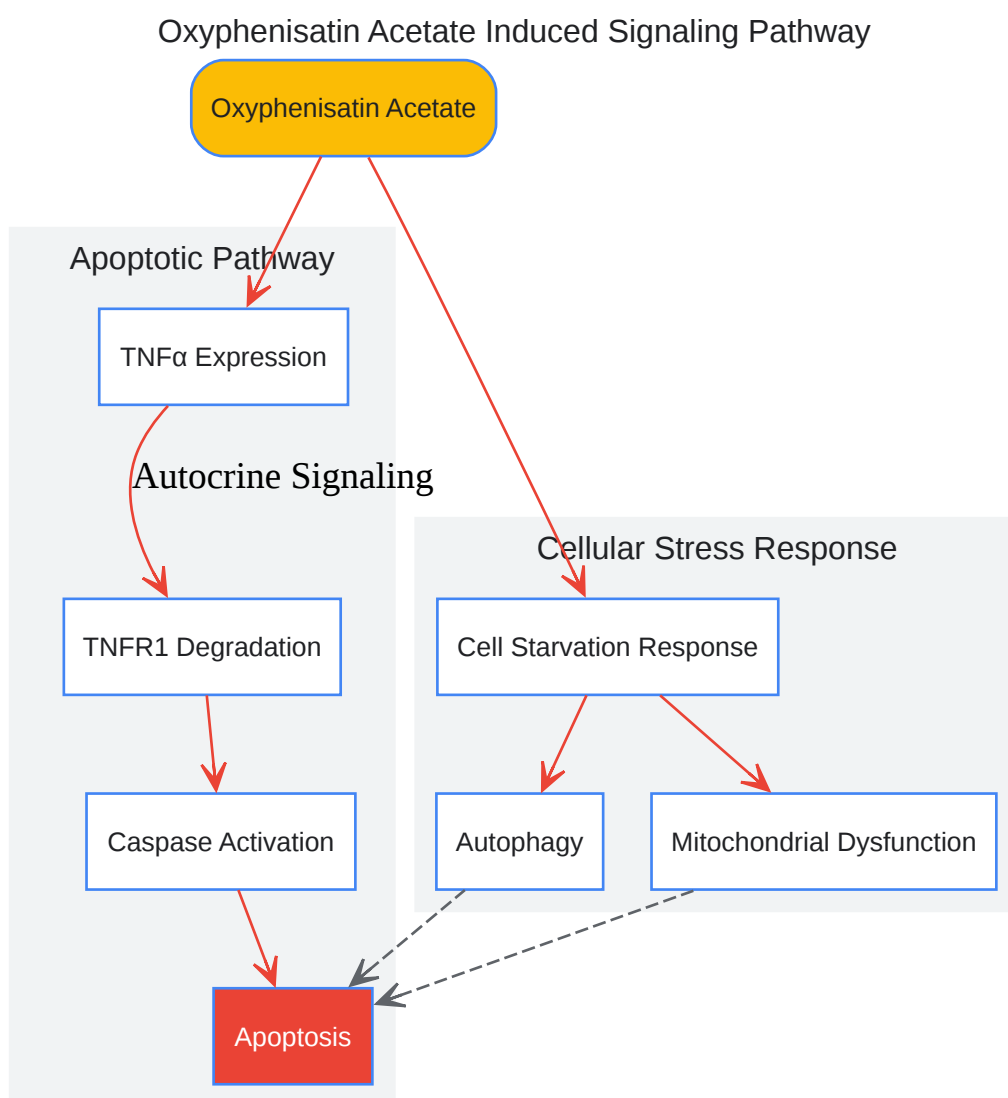
Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Oxyphenisatin Acetate** in 0.5-0.7 mL of deuterated solvent in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra. For detailed structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
- **Data Analysis:** Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.

Biological Activity and Signaling Pathway

Oxyphenisatin Acetate has been shown to exhibit antiproliferative activity in breast cancer cell lines.[4][5] Its mechanism of action involves inducing a cell starvation response, which leads to autophagy, mitochondrial dysfunction, and ultimately apoptosis.[4] A key part of this process is the induction of Tumor Necrosis Factor-alpha (TNF α) expression and the subsequent degradation of its receptor, TNFR1, initiating an autocrine-mediated apoptotic cascade.[4]

Signaling Pathway of **Oxyphenisatin Acetate**-Induced Apoptosis



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Caption: The signaling cascade initiated by **Oxyphenisatin Acetate**.

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